molecular formula C11H14FNO2 B1653652 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL CAS No. 1881328-38-6

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL

Cat. No.: B1653652
CAS No.: 1881328-38-6
M. Wt: 211.23
InChI Key: MSQBWANEWREQSU-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a cyclohexyloxy group attached to the sixth position of the pyridine ring, a fluorine atom at the second position, and a hydroxyl group at the third position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as β-ketoesters and ammonia.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Cyclohexyloxy Group: The cyclohexyloxy group can be attached through a nucleophilic substitution reaction using cyclohexanol and a suitable leaving group.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 6-(Cyclohexyloxy)-2-fluoropyridin-3-one.

    Reduction: Formation of 6-(Cyclohexyloxy)pyridin-3-OL.

    Substitution: Formation of 6-(Cyclohexyloxy)-2-substituted-pyridin-3-OL derivatives.

Scientific Research Applications

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclohexyloxy)-2-chloropyridin-3-OL: Similar structure but with a chlorine atom instead of fluorine.

    6-(Cyclohexyloxy)-2-bromopyridin-3-OL: Similar structure but with a bromine atom instead of fluorine.

    6-(Cyclohexyloxy)-2-iodopyridin-3-OL: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its halogenated analogs.

Properties

IUPAC Name

6-cyclohexyloxy-2-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-11-9(14)6-7-10(13-11)15-8-4-2-1-3-5-8/h6-8,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQBWANEWREQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277279
Record name 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881328-38-6
Record name 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881328-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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